molecular formula C6H12ClNO B6300690 (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride CAS No. 2306254-89-5

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride

Cat. No.: B6300690
CAS No.: 2306254-89-5
M. Wt: 149.62 g/mol
InChI Key: HIDMFWUHQBIUOT-KGZKBUQUSA-N
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Description

(1S,4S)-2-oxa-5-azabicyclo[222]octane;hydrochloride is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the reaction of appropriate precursors under acidic or basic conditions to form the desired bicyclic compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature can vary depending on the specific synthetic route employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent, are chosen based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and exert its effects by either inhibiting or activating the target molecules. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1S,4S)-2,5-diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but contains two nitrogen atoms instead of one oxygen and one nitrogen.

    (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: This compound has a similar bicyclic framework but contains two carbonyl groups instead of the oxygen and nitrogen atoms.

Uniqueness

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride is unique due to its specific combination of oxygen and nitrogen atoms within the bicyclic structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-6-3-7-5(1)4-8-6;/h5-7H,1-4H2;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDMFWUHQBIUOT-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC1CN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CO[C@H]1CN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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